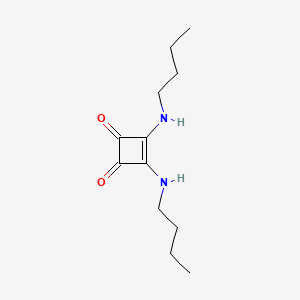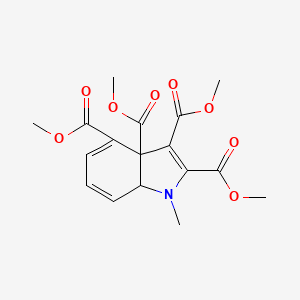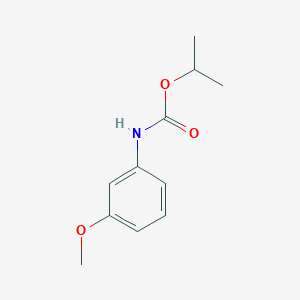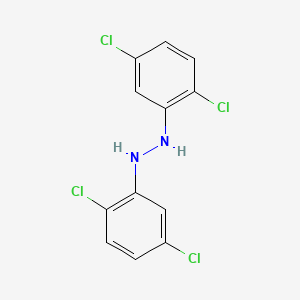![molecular formula C13H26N2O5 B11958332 Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate CAS No. 6630-07-5](/img/structure/B11958332.png)
Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE is a complex organic compound that belongs to the class of diamines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-methyl-1,2-propanediamine and ethyl chloroformate.
Reaction Steps:
Reaction Conditions: These reactions typically require controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, making it a versatile compound in research and industry.
Comparación Con Compuestos Similares
Similar Compounds
N’,N2-Dicarbethoxy-2-methyl-1,2-propanediamine: Lacks the hydroxypropyl group.
N’,N2-Dicarbethoxy-N’-(2-hydroxyethyl)-2-methyl-1,2-propanediamine: Contains a different hydroxyl group.
N’,N2-Dicarbethoxy-N’-(3-hydroxypropyl)-1,2-propanediamine: Lacks the methyl group.
Uniqueness
N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable for specialized applications where such properties are required.
Propiedades
Número CAS |
6630-07-5 |
|---|---|
Fórmula molecular |
C13H26N2O5 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C13H26N2O5/c1-5-19-11(17)14-13(3,4)10-15(8-7-9-16)12(18)20-6-2/h16H,5-10H2,1-4H3,(H,14,17) |
Clave InChI |
BXDISOOFTFHYRD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(C)(C)CN(CCCO)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)



![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)





